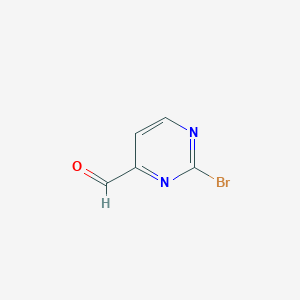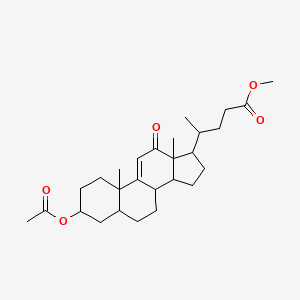
1,2,3,4-Tetra-O-acetyl-b-D-glucuronide benzyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetra-O-acetyl-b-D-glucuronide benzyl ester is a chemical compound widely recognized for its significance in the biomedicine industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4-Tetra-O-acetyl-b-D-glucuronide benzyl ester typically involves the acetylation of b-D-glucuronide followed by esterification with benzyl alcohol. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The esterification step may require the use of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to promote the formation of the ester bond.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1,2,3,4-Tetra-O-acetyl-b-D-glucuronide benzyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace acetyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Nucleophiles like ammonia (NH3) or amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted glucuronides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,2,3,4-Tetra-O-acetyl-b-D-glucuronide benzyl ester has a broad range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: Serves as a model compound for studying glucuronidation processes.
Medicine: Investigated for its potential in cancer treatment due to its tumor-suppressing properties.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents.
Mecanismo De Acción
The mechanism by which 1,2,3,4-Tetra-O-acetyl-b-D-glucuronide benzyl ester exerts its effects involves its interaction with specific molecular targets and pathways. In cancer treatment, it is believed to inhibit tumor growth by interfering with cellular signaling pathways that regulate cell proliferation and apoptosis. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the modulation of enzyme activity related to glucuronidation.
Comparación Con Compuestos Similares
- 1,2,3,4-Tetra-O-acetyl-b-D-glucuronide methyl ester
- 1,2,3,4-Tetra-O-acetyl-b-D-glucopyranose
Comparison: 1,2,3,4-Tetra-O-acetyl-b-D-glucuronide benzyl ester is unique due to its benzyl ester group, which imparts distinct chemical properties and biological activities compared to its methyl ester counterpart. The benzyl ester group enhances its lipophilicity, potentially improving its cellular uptake and bioavailability. This makes it particularly valuable in medicinal chemistry for developing therapeutic agents.
Propiedades
Fórmula molecular |
C21H24O11 |
|---|---|
Peso molecular |
452.4 g/mol |
Nombre IUPAC |
benzyl 3,4,5,6-tetraacetyloxyoxane-2-carboxylate |
InChI |
InChI=1S/C21H24O11/c1-11(22)28-16-17(29-12(2)23)19(30-13(3)24)21(31-14(4)25)32-18(16)20(26)27-10-15-8-6-5-7-9-15/h5-9,16-19,21H,10H2,1-4H3 |
Clave InChI |
NMPOAPYFTBNPQO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)OCC2=CC=CC=C2)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Indole-1-carboxylic acid, 4-[[(methylsulfonyl)oxy]methyl]-, 1,1-dimethylethyl ester](/img/structure/B12101160.png)
![N-[1-(2-chlorophenyl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12101178.png)





![(3R,4S)-1-(4-fluorophenyl)-3-[2-[2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]ethyl]-4-(4-phenylmethoxyphenyl)azetidin-2-one](/img/structure/B12101218.png)






